molecular formula C4H6N4O2 B126051 N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide CAS No. 140706-47-4

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B126051
CAS No.: 140706-47-4
M. Wt: 142.12 g/mol
InChI Key: GVZQUWHSBVLLCC-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: is a heterocyclic compound with the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol It is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetamide under specific conditions. One common method involves heating the reactants at a high temperature, around 180°C, to facilitate the formation of the desired product . The reaction can be represented as follows:

4-amino-1,2,5-oxadiazole+acetamideThis compound\text{4-amino-1,2,5-oxadiazole} + \text{acetamide} \rightarrow \text{this compound} 4-amino-1,2,5-oxadiazole+acetamide→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reactants and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can yield various acylated or alkylated products.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is unique due to its specific structure, which combines an amino group with an oxadiazole ring This structure imparts distinct chemical properties, such as high reactivity and the ability to form various derivatives

Properties

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZQUWHSBVLLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878734
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140706-47-4
Record name Furazanamine, 4-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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